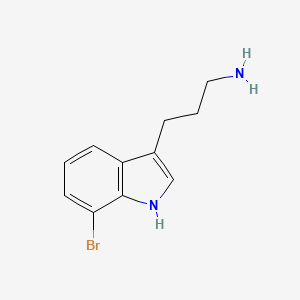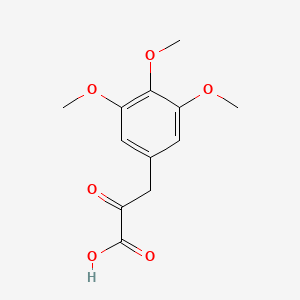
2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a fluorine atom, and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the bromination and fluorination of phenylacetic acid derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The cyclization step may require acidic or basic conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the oxazole ring, contribute to its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Bromo-5-fluorophenylacetic acid
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- (2-Bromo-5-fluorophenyl)methanol
Comparison: Compared to these similar compounds, 2-(2-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of the oxazole ring, which imparts additional chemical stability and reactivity
Properties
Molecular Formula |
C11H7BrFNO3 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16) |
InChI Key |
HWLRASYZZHBPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


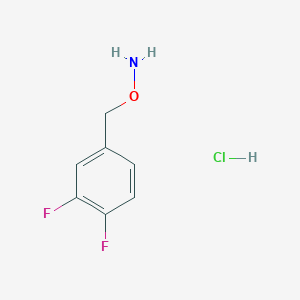
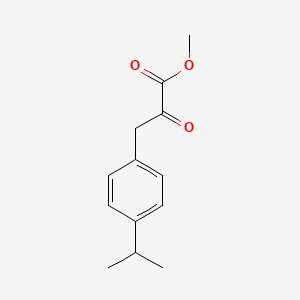
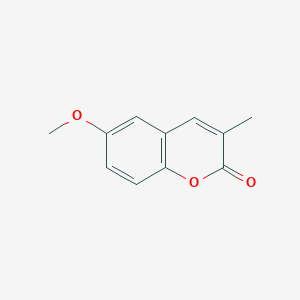
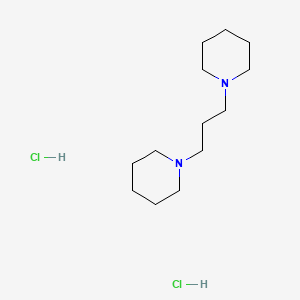
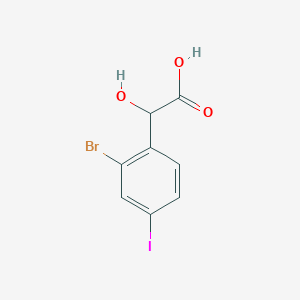
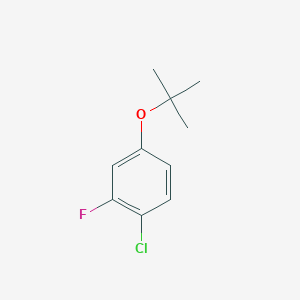

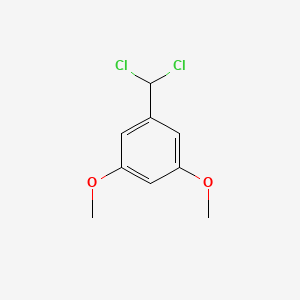
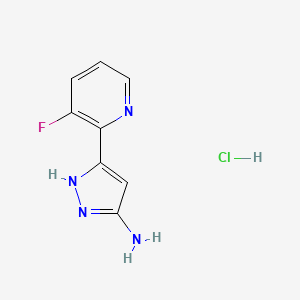
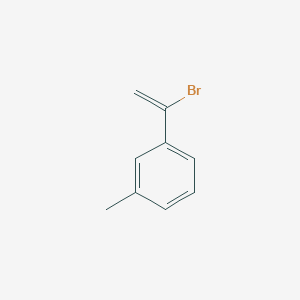

![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
